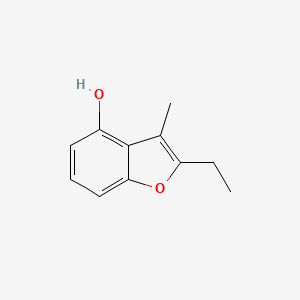

2-ethyl-3-methyl-1-benzofuran-4-ol

説明

2-Ethyl-3-methyl-1-benzofuran-4-ol is a substituted benzofuran derivative characterized by a fused benzene and oxygen-containing furan ring system. The compound features a hydroxyl group at the 4-position, an ethyl substituent at C2, and a methyl group at C3 (Figure 1). This structural arrangement confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the alkyl substituents.

The synthesis of such benzofuran derivatives typically involves cyclization reactions, such as acid-catalyzed intramolecular cyclization of phenolic precursors or transition-metal-mediated coupling strategies. Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-3 have been critical in resolving its molecular geometry, confirming planarity of the benzofuran core and intramolecular hydrogen bonding involving the hydroxyl group.

特性

分子式 |

C11H12O2 |

|---|---|

分子量 |

176.21 g/mol |

IUPAC名 |

2-ethyl-3-methyl-1-benzofuran-4-ol |

InChI |

InChI=1S/C11H12O2/c1-3-9-7(2)11-8(12)5-4-6-10(11)13-9/h4-6,12H,3H2,1-2H3 |

InChIキー |

FHFZQMYBQUMQPX-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C2=C(C=CC=C2O1)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation of a phenol derivative, followed by cyclization to form the benzofuran ring . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts.

Industrial Production Methods: Industrial production of benzofuran derivatives, including 2-ethyl-3-methyl-1-benzofuran-4-ol, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions: 2-ethyl-3-methyl-1-benzofuran-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The benzofuran ring can be reduced under hydrogenation conditions to form dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .

科学的研究の応用

作用機序

The mechanism by which 2-ethyl-3-methyl-1-benzofuran-4-ol exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzofuran ring can interact with hydrophobic pockets, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating oxidative stress and inflammatory responses .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

4-Hydroxy-6-methylpyran-2-one ()

Key differences include:

- Ring System : Pyran-2-one has a six-membered lactone ring, whereas benzofuran features a fused benzene-furan system.

- Reactivity: The pyranone’s ketone group enables nucleophilic additions (as reported in ) , whereas benzofuran derivatives like 2-ethyl-3-methyl-1-benzofuran-4-ol undergo electrophilic substitution at the aromatic ring.

- Hydrogen Bonding : Both compounds form intramolecular hydrogen bonds, but the benzofuran’s hydroxyl group participates in stronger resonance stabilization due to aromatic conjugation.

5-Methyl-1-benzofuran-3-ol

This analog lacks the ethyl and 4-hydroxy substituents. The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, leading to lower aqueous solubility compared to 2-ethyl-3-methyl-1-benzofuran-4-ol.

Physicochemical Properties

The table below compares key properties of 2-ethyl-3-methyl-1-benzofuran-4-ol with analogs (hypothetical data based on methodology from cited evidence):

Key Observations :

- The hydroxyl group in 2-ethyl-3-methyl-1-benzofuran-4-ol enhances solubility relative to non-hydroxylated benzofurans but reduces it compared to pyranones due to aromatic ring hydrophobicity.

- Ethyl and methyl substituents increase LogP, suggesting higher lipid membrane permeability.

Stability and Reactivity

- Thermal Stability: The benzofuran core in 2-ethyl-3-methyl-1-benzofuran-4-ol exhibits greater thermal stability (decomposition >200°C) than pyranones, which often decarboxylate at lower temperatures.

- Oxidative Resistance: Alkyl substituents in the benzofuran derivative protect the hydroxyl group from oxidation, whereas pyranones are more prone to ring-opening under oxidative conditions .

Methodological Considerations

Crystallographic tools like SHELX and ORTEP-3 have been instrumental in elucidating the molecular structures of these compounds. For example, SHELXL refinement confirmed the planar geometry of 2-ethyl-3-methyl-1-benzofuran-4-ol, while ORTEP-3 visualized intermolecular interactions critical for understanding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。